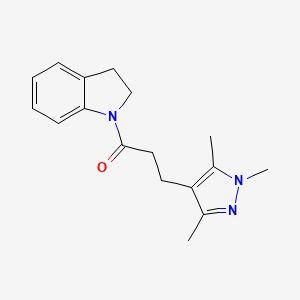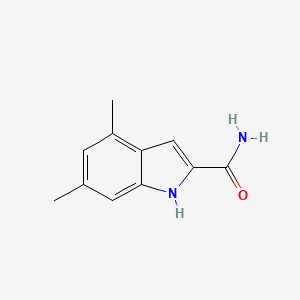
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide, also known as DMPSMA, is a chemical compound that has gained significant attention in the field of scientific research. DMPSMA is a thioamide derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and materials science.
科学研究应用
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has shown potential applications in various fields of scientific research. In medicine, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its anticancer properties. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has also been studied for its potential use as an antiviral agent. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the replication of certain viruses such as HIV and HCV. In agriculture, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its potential use as a fungicide. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to inhibit the growth of various fungi that cause plant diseases. In materials science, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been studied for its potential use as a ligand in metal-organic frameworks. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to form stable complexes with various metal ions, which can be used for the synthesis of novel materials.
作用机制
The mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is not fully understood. However, studies have shown that 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide exerts its effects through various pathways. In cancer cells, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also inhibits angiogenesis by downregulating the expression of VEGF and MMP-9. In viruses, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits replication by interfering with viral RNA synthesis and assembly. In fungi, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits cell proliferation and induces apoptosis. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also inhibits angiogenesis, which is essential for tumor growth and metastasis. In viruses, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits replication and reduces viral load. In fungi, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide inhibits growth and prevents the spread of plant diseases. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is easy to synthesize and purify, which makes it readily available for research purposes. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is also stable under various conditions, which allows for long-term storage and transport. However, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has some limitations for lab experiments. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is relatively insoluble in water, which limits its use in aqueous solutions. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide also has limited solubility in organic solvents, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide. In medicine, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further studied for its potential use as an anticancer and antiviral agent. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can also be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further studied for its potential use as a fungicide and insecticide. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can also be studied for its potential use in the synthesis of novel materials. In addition, the mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further elucidated to better understand its effects and potential applications.
Conclusion
In conclusion, 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is a thioamide derivative that has gained significant attention in the field of scientific research. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has potential applications in various fields such as medicine, agriculture, and materials science. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a simple and efficient method, and it exerts its effects through various pathways. 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide, which can lead to the development of new drugs and materials.
合成方法
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylthiophenol with N-methylacetamide in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly under mild conditions, and the yield of 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide is high. The synthesized 2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide can be further purified through recrystallization or column chromatography.
属性
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-9(2)10(6-8)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYVYSADZMMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)sulfanyl-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

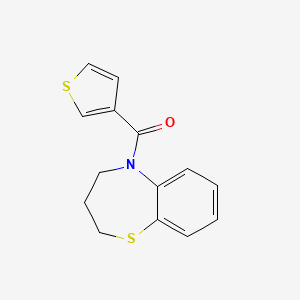
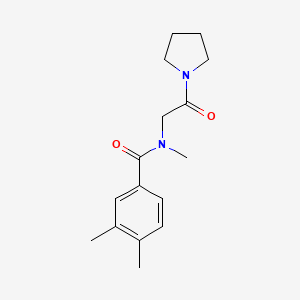
![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
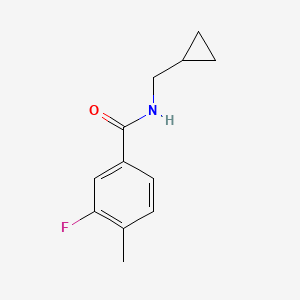
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
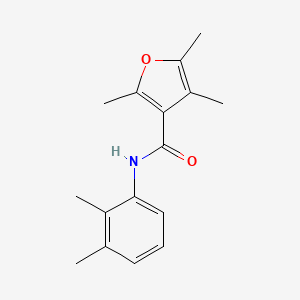

![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)

